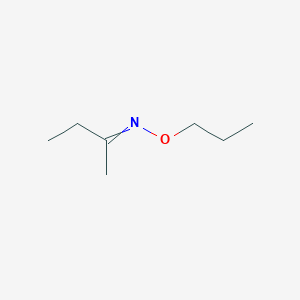
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- is a complex organic compound that features a cyclohexadienol core with multiple chlorophenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- typically involves multi-step organic reactions. The starting materials often include cyclohexadienone derivatives and chlorophenylamines. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new pharmaceuticals. Its structural features may interact with biological targets in unique ways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- would depend on its specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadien-1-ol derivatives: Compounds with similar cyclohexadienol cores but different substituents.
Chlorophenylamines: Compounds with chlorophenyl groups attached to amine functionalities.
Uniqueness
The uniqueness of 1,4-Cyclohexadien-1-ol, 4-((4-chlorophenyl)amino)-3,6-bis((4-chlorophenyl)imino)- lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
105245-37-2 |
|---|---|
Formule moléculaire |
C24H16Cl3N3O |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
2,5-bis(4-chloroanilino)-4-(4-chlorophenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C24H16Cl3N3O/c25-15-1-7-18(8-2-15)28-21-13-23(30-20-11-5-17(27)6-12-20)24(31)14-22(21)29-19-9-3-16(26)4-10-19/h1-14,29-30H |
Clé InChI |
RLNZLYIFSOJQBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC(=NC3=CC=C(C=C3)Cl)C(=CC2=O)NC4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




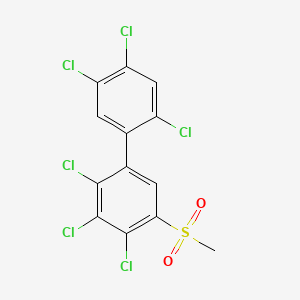
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)

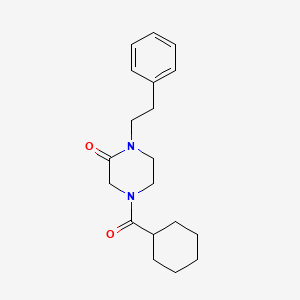
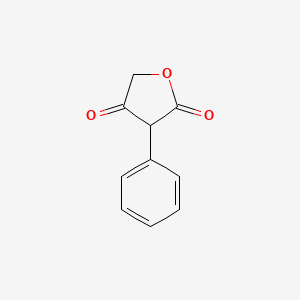
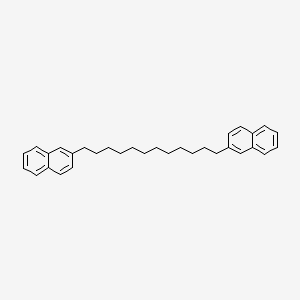
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
